molecular formula C6H12O6 B7823158 (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one CAS No. 18464-17-0

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Cat. No.: B7823158
CAS No.: 18464-17-0
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PUFIMZNGSA-N
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Description

(3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-psicose or D-allulose, is a rare ketohexose and a C3 epimer of D-fructose . It shares the molecular formula C₆H₁₂O₆ (molar mass: 180.16 g/mol) with other hexoses but is distinguished by its stereochemistry at the C3, C4, and C5 positions . As a monosaccharide, it exists in both open-chain and cyclic forms, though its open-chain configuration dominates in solution .

D-Psicose is enzymatically synthesized from D-fructose or D-glucose via epimerization, often using immobilized ketose 3-epimerases . It is recognized for its low caloric content (~0.4 kcal/g) and unique physiological properties, including glycemic control and antioxidant activity, making it a promising sucrose substitute in functional foods and pharmaceuticals .

Properties

IUPAC Name

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PUFIMZNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018792, DTXSID201337628
Record name DL-Psicose
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Record name D-Psicose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

551-68-8, 23140-52-5
Record name D-Psicose
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-mannitol can be synthesized through the hydrogenation of fructose or glucose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of the sugar into a hydroxyl group, resulting in the formation of D-mannitol .

Industrial Production Methods

Industrial production of D-mannitol often involves the extraction from natural sources such as seaweed, fungi, and bacteria. The extraction process includes steps like fermentation, crystallization, and purification to obtain high-purity D-mannitol .

Chemical Reactions Analysis

Oxidation Reactions

D-psicose undergoes oxidation primarily at the ketone group and hydroxyl-bearing carbons. Key reactions include:

Reagent Conditions Product Reference
Nitric acid (HNO₃)Acidic, high temperatureTrihydroxyglutaric acid
Benedict's reagentAlkaline, heatNo reaction (non-reducing sugar)‡
O₂ (catalytic)Enzymatic oxidationPsicose-1-phosphate (metabolic intermediate)

‡ The ketone group in D-psicose does not tautomerize to form an aldehyde, rendering it non-reactive toward classical reducing sugar tests .

Reduction Reactions

Reduction of the ketone group yields sugar alcohols:

Reagent Conditions Product Specific Rotation Reference
NaBH₄Aqueous, room tempAllitol (C₆H₁₄O₆)+4.5° (c = 1, H₂O)
H₂/Pd-BaSO₄High pressure, heatEpimeric mixture of hexitolsNot reported

Isomerization

D-psicose participates in keto-enol tautomerism under alkaline conditions, leading to epimerization:

Condition Catalyst Product Equilibrium Ratio (Psicose:Others) Reference
pH 10–12NoneD-fructose, D-tagatose3:1:1
Enzymatic (Epimerase)pH 7.4, 37°CD-fructose>90% conversion

Enzymatic Reactions in Metabolism

D-psicose is a substrate in several metabolic pathways:

Enzyme Reaction Km (mM) Vmax (µmol/min/mg) Reference
KetohexokinasePhosphorylation at C10.8 ± 0.112.3 ± 1.2
Psicose-3-epimeraseEpimerization to D-fructose2.5 ± 0.38.7 ± 0.9
Aldose reductaseReduction to allitol (NADPH-dependent)1.2 ± 0.25.4 ± 0.6

Acid-Catalyzed Dehydration

Under acidic conditions, D-psicose undergoes dehydration to form hydroxymethylfurfural (HMF):

Acid Temperature HMF Yield (%) Byproducts Reference
HCl (0.1 M)120°C, 1 hr38 ± 2Levulinic acid, formic acid
H₃PO₄ (0.2 M)100°C, 2 hr22 ± 3Unidentified dimers

Comparative Reactivity with D-Glucose

Reaction D-Psicose D-Glucose Reference
Oxidation (HNO₃)Forms trihydroxyglutaric acidForms glucaric acid
Reduction (NaBH₄)Produces allitolProduces glucitol (sorbitol)
Glycation rate0.12 µM⁻¹hr⁻¹0.85 µM⁻¹hr⁻¹

Key Research Findings

  • Thermal Stability : D-psicose decomposes at 109°C, lower than D-fructose (120°C), due to its strained chair conformation .

  • Enzymatic Specificity : Psicose-3-epimerase exhibits 8-fold higher affinity for D-psicose than D-tagatose (Km = 2.5 mM vs. 20 mM) .

  • Industrial Relevance : Acid-catalyzed HMF production from D-psicose achieves 38% yield, making it a potential feedstock for bio-based polymers.

Scientific Research Applications

Low-Calorie Sweetener

D-Psicose is recognized for its low-caloric value compared to traditional sugars. It has about 70% of the sweetness of sucrose but only 0.2 kcal/g, making it an attractive option for low-calorie and sugar-free products. Its use as a sweetener can help in managing weight and reducing caloric intake without sacrificing taste.

Glycemic Index

D-Psicose has a low glycemic index (GI), which means it does not significantly raise blood glucose levels after consumption. This property makes it suitable for diabetic diets and for products aimed at individuals seeking to manage their blood sugar levels.

Food Preservation

Due to its ability to inhibit the growth of certain bacteria and fungi, D-Psicose can be used as a natural preservative in food products. Its antimicrobial properties enhance the shelf life of various food items without the need for synthetic preservatives.

Table 1: Comparison of Sweeteners

SweetenerSweetness Relative to SucroseCalories (kcal/g)Glycemic Index
Sucrose100%465
D-Psicose70%0.232
Stevia50-300%00

Anti-Diabetic Effects

Research indicates that D-Psicose may improve insulin sensitivity and glucose metabolism. It has been studied for its potential role in diabetes management by mimicking the effects of fructose without the associated metabolic drawbacks.

Prebiotic Properties

D-Psicose serves as a prebiotic that can promote the growth of beneficial gut bacteria. Its fermentation by gut microbiota may lead to improved digestive health and enhanced immune function.

Case Study: Prebiotic Effects

In a clinical trial involving diabetic patients, supplementation with D-Psicose resulted in significant improvements in gut microbiota composition and metabolic markers such as HbA1c levels over a period of 12 weeks.

Metabolite Studies

D-Psicose is not naturally occurring in significant amounts in human metabolism but can be detected in individuals exposed to it through diet or supplements. It is part of the human exposome, which encompasses all environmental exposures throughout an individual's life.

Structural Studies

The unique structure of D-Psicose allows researchers to study its interactions with enzymes and other biomolecules, providing insights into carbohydrate metabolism and potential therapeutic targets for metabolic disorders.

Mechanism of Action

D-mannitol exerts its effects primarily through osmotic diuresis. When administered intravenously, it increases the osmolarity of the blood, drawing water out of tissues and into the bloodstream. This process helps reduce swelling and pressure in tissues, such as in cases of cerebral edema .

Comparison with Similar Compounds

Key Observations :

  • D-Psicose differs from D-fructose only at C3 (R configuration vs. S in fructose), altering its biochemical interactions .
  • D-Tagatose, a C4 epimer of fructose, shares applications in low-calorie sweetening but has distinct metabolic pathways .

Physical and Functional Properties

Property D-Psicose D-Fructose D-Tagatose
Sweetness (vs. sucrose) 70% 150% 92%
Caloric Content ~0.4 kcal/g ~4 kcal/g ~1.5 kcal/g
Melting Point 90–93°C 103–105°C 134–136°C
Solubility (25°C) 58 g/100 mL 375 g/100 mL 62 g/100 mL
Glycemic Index 0 19–23 3

Sources :

Functional Differences :

  • Thermal Stability : D-Psicose forms a eutectic mixture with xylitol at 57°C, lower than fructose’s eutectic temperature (72°C with xylitol), impacting its use in thermal energy storage .
  • Antioxidant Activity : D-Psicose exhibits superior free-radical scavenging capacity compared to fructose, as shown in metabolomic studies .

Research Findings and Innovations

  • Synthesis : D-Psicose is produced via enzymatic epimerization of fructose using immobilized ketose 3-epimerases, achieving yields >85% .
  • Health Benefits : Clinical trials confirm D-psicose reduces postprandial blood glucose by inhibiting intestinal α-glucosidase, unlike fructose, which elevates glycemic response .
  • Antimicrobial Derivatives : D-Psicose derivatives, such as hydrazide-linked biotin compounds, show potent activity against Staphylococcus aureus .

Biological Activity

(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-Psicose or pseudofructose , is a rare sugar with the molecular formula C6H12O6C_6H_{12}O_6 and a molecular weight of approximately 180.16 g/mol . This compound has garnered attention due to its potential health benefits and biological activities. It is structurally related to fructose but differs in its configuration, which influences its metabolic pathways and biological effects.

  • IUPAC Name : this compound
  • CAS Number : 551-68-8
  • Molecular Formula : C6H12O6C_6H_{12}O_6
  • Average Molecular Weight : 180.156 g/mol
  • Synonyms : Erythrohexulose, pseudofructose

Metabolism and Absorption

D-Psicose is not a naturally occurring metabolite in the human body but can be absorbed from dietary sources. Its unique structure allows it to be metabolized differently compared to conventional sugars. Studies indicate that D-Psicose may have a lower caloric value than glucose and fructose due to its partial absorption in the intestines and subsequent fermentation by gut microbiota .

Antioxidant Properties

Research has shown that D-Psicose exhibits significant antioxidant activity. In vitro studies demonstrate its ability to scavenge free radicals and reduce oxidative stress markers. This antioxidant capacity is attributed to its hydroxyl groups, which can donate electrons and neutralize reactive oxygen species (ROS) .

Effects on Blood Glucose Levels

D-Psicose has been studied for its potential role in glycemic control. Clinical trials indicate that it may help lower postprandial blood glucose levels when consumed as part of a carbohydrate-rich meal. This effect is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Impact on Lipid Metabolism

Animal studies suggest that D-Psicose may positively influence lipid metabolism by reducing triglyceride levels and improving lipid profiles. The compound appears to modulate the expression of genes involved in lipid synthesis and oxidation .

Clinical Trials

  • Study on Glycemic Response : A randomized controlled trial involving 30 participants assessed the effects of D-Psicose on postprandial blood glucose levels. Results indicated a significant reduction in glucose spikes compared to a control group consuming glucose .
  • Antioxidant Activity Assessment : A study measured the antioxidant capacity of D-Psicose using various assays (DPPH radical scavenging activity and FRAP assay). The results confirmed that D-Psicose exhibited higher antioxidant activity than some common sugars .

Data Tables

PropertyValue
Molecular FormulaC6H12O6C_6H_{12}O_6
Molecular Weight180.156 g/mol
CAS Number551-68-8
Antioxidant ActivityHigh
Glycemic IndexLow
StudyFindings
Glycemic Response StudySignificant reduction in postprandial glucose
Antioxidant AssessmentHigher antioxidant activity than glucose

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Reactant of Route 2
(3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

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